1-Pyridin-3-ylpiperidine-4-carbonyl chloride
Overview
Description
1-Pyridin-3-ylpiperidine-4-carbonyl chloride is a chemical compound with the molecular formula C10H12ClN2O and a molecular weight of 211.671 g/mol . It is categorized under carbonyl chlorides and is primarily used for research purposes . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen, and pyridine, a basic heterocyclic organic compound with the formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyridin-3-ylpiperidine-4-carbonyl chloride typically involves the reaction of 1-Pyridin-3-ylpiperidine-4-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
[ \text{1-Pyridin-3-ylpiperidine-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-ylpiperidine-4-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Pyridin-3-ylpiperidine-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Produces various substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces 1-Pyridin-3-ylpiperidine-4-carboxylic acid.
Reduction: Produces corresponding alcohols or amines.
Scientific Research Applications
1-Pyridin-3-ylpiperidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylpiperidine-4-carbonyl chloride is primarily based on its reactivity as a carbonyl chloride. It can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
1-Pyridin-3-ylpiperidine-4-carboxylic acid: The precursor to 1-Pyridin-3-ylpiperidine-4-carbonyl chloride.
Pyridine derivatives: Compounds containing the pyridine ring, which exhibit similar reactivity and applications.
Piperidine derivatives: Compounds containing the piperidine ring, used in similar research and industrial applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of both the pyridine and piperidine rings with the highly reactive carbonyl chloride group. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVKAURQWIPVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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